molecular formula C24H21BrO2 B587959 2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene CAS No. 869006-52-0

2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene

Cat. No.: B587959
CAS No.: 869006-52-0
M. Wt: 421.334
InChI Key: AGUZMTPOIVMGQR-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenylmethoxy group attached to a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a naphthalene derivative followed by the introduction of methoxy and phenylmethoxy groups through substitution reactions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol or phenol derivatives as the sources of methoxy and phenylmethoxy groups, respectively. Catalysts such as palladium or copper may be used to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogen-substituted derivatives.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3,4-dihydro-6-methoxy-1-naphthol
  • 2-Bromo-3,4-dihydro-6-methoxy-1-phenylmethoxynaphthalene
  • 2-Bromo-3,4-dihydro-6-methoxy-1-(4-methoxyphenyl)naphthalene

Uniqueness

2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and phenylmethoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

3-bromo-7-methoxy-4-(4-phenylmethoxyphenyl)-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrO2/c1-26-21-12-13-22-19(15-21)9-14-23(25)24(22)18-7-10-20(11-8-18)27-16-17-5-3-2-4-6-17/h2-8,10-13,15H,9,14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUZMTPOIVMGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(CC2)Br)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700723
Record name 4-[4-(Benzyloxy)phenyl]-3-bromo-7-methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869006-52-0
Record name 4-[4-(Benzyloxy)phenyl]-3-bromo-7-methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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